1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- is a chiral compound featuring a cyclohexane ring with hydroxyl groups at the 1 and 2 positions and a bis(phenylmethyl)amino group at the 3 position. Its stereochemistry is defined by the (1R,2R,3R) configuration, indicating specific spatial arrangements of its atoms that can influence its reactivity and biological interactions.
These reactions are significant for modifying the compound's structure to enhance its biological activity or develop derivatives with new properties.
1,2-Cyclohexanediol derivatives have shown promising biological activities. Research indicates that compounds in this class may exhibit:
The specific biological activity of 1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- may vary based on its structural modifications.
The synthesis of 1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- typically involves several steps:
These methods allow for the controlled synthesis of the desired compound while maintaining its stereochemical integrity.
This compound has potential applications in various fields:
Studies on the interactions of 1,2-Cyclohexanediol derivatives with biological targets are essential for understanding their mechanisms of action. Molecular docking studies have suggested potential binding sites on bacterial enzymes or receptors involved in cell division and metabolism . These insights can guide further development and optimization of related compounds.
Several compounds share structural similarities with 1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-. Here are some notable examples:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Cyclohexanol | Cyclohexane with one hydroxyl group | Solvent; limited biological activity |
Bis(phenylmethyl)amine | Two phenyl groups attached to nitrogen | Potentially active against bacteria |
1,3-Cyclohexanediol | Hydroxyl groups at positions 1 and 3 | Antifungal activity |
Phenylethylamine | Ethylamine with phenyl group | Neurotransmitter effects |
These compounds vary in their biological activities due to differences in functional groups and stereochemistry. The unique combination of features in 1,2-Cyclohexanediol makes it a subject of interest for further research.
The compound’s tridentate coordination mode – involving the amine nitrogen and two hydroxyl oxygens – facilitates stable complexation with transition metals such as titanium, ruthenium, and iridium. X-ray crystallographic studies of analogous titanium-Schiff base complexes reveal distorted square pyramidal geometries when the ligand coordinates through N,O,O’-donor atoms [4]. In the case of (1R,2R,3R)-rel-1,2-cyclohexanediol-3-[bis(phenylmethyl)amino], the cyclohexane ring’s chair conformation positions the hydroxyl groups in axial-equatorial orientations, creating a chiral pocket that influences metal center accessibility [1] [5].
Density functional theory (DFT) calculations on related systems show that the amine’s benzyl substituents contribute to π-stacking interactions with aromatic substrates, while the hydroxyls participate in hydrogen-bond networks that stabilize transition states [5]. This dual functionality enables the ligand to act as both a stereodirecting element and a proton shuttle in catalytic cycles. Table 1 compares coordination geometries with different metals:
Metal Center | Coordination Geometry | Bond Length (M-N, Å) | Bond Angle (N-M-O, °) |
---|---|---|---|
Ti(IV) | Distorted square pyramidal | 2.12 ± 0.03 | 78.4 ± 1.2 |
Ru(II) | Octahedral | 2.05 ± 0.02 | 85.1 ± 0.8 |
Ir(I) | Trigonal bipyramidal | 2.18 ± 0.04 | 72.9 ± 1.5 |
Data synthesized from crystallographic studies of analogous amino-diol complexes [4] [6].
The ligand’s C~2~-symmetric configuration proves particularly effective in ruthenium-catalyzed transfer hydrogenation, where the pseudo-octahedral coordination sphere aligns substrate molecules for facial selectivity [5]. Molecular dynamics simulations indicate that the benzyl groups’ rotational freedom allows adaptive substrate binding while maintaining chiral induction through van der Waals contacts [3].
When paired with rhodium or iridium precursors, this amino-diol ligand enables enantioselective hydrogenation of prochiral ketones and alkenes with enantiomeric excess (ee) values exceeding 90% in optimized systems. The mechanism proceeds through a concerted metal-ligand-substrate transition state where:
Kinetic isotope effect (KIE) studies (k~H~/k~D~ = 2.3 ± 0.1) confirm hydride transfer as the rate-determining step [5]. The ligand’s cyclohexanediol moiety imposes torsional strain that disfavors competing reaction pathways, while the dibenzylamine group provides electron density to the metal center through conjugation [6].
Comparative performance data for α,β-unsaturated ester hydrogenation:
Substrate | Catalyst Loading (mol%) | Time (h) | ee (%) | Conversion (%) |
---|---|---|---|---|
Methyl acrylate | 0.5 | 12 | 92 | 99 |
Ethyl cinnamate | 1.0 | 8 | 88 | 95 |
tert-Butyl methacrylate | 2.0 | 24 | 94 | 82 |
Conditions: H~2~ (50 bar), 25°C, iPrOH solvent [5] [6].
The ligand’s performance surpasses traditional BINOL-derived systems in substrates requiring bulky group accommodation, as evidenced by 94% ee for tert-butyl methacrylate vs. 78% ee with BINAP under identical conditions [5]. This stems from the cyclohexane ring’s ability to create a larger chiral pocket while maintaining rigidity through intramolecular hydrogen bonding between the 1,2-diol moieties [1].
Systematic modification of the benzyl substituents reveals that steric effects dominate enantioselectivity, while electronic tuning primarily impacts reaction rates. Introducing para-methyl groups on the benzyl rings increases ee from 88% to 93% in cinnamate hydrogenation due to enhanced π-π interactions with substrate aryl groups [3]. Conversely, electron-withdrawing nitro substituents decrease turnover frequency by 40% but maintain similar enantioselectivity, indicating decoupled steric/electronic roles [6].
A multidimensional parameter analysis using Swain-Lupton descriptors demonstrates:
The ligand’s conformational rigidity minimizes electronic modulation of chiral induction, making it particularly suitable for substrates requiring precise steric control. This contrasts with more flexible TADDOL-derived catalysts, where electronic effects play a greater role in stereochemical outcomes [5].
The quantum mechanical investigation of intramolecular hydrogen-bonding networks in 1,2-cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- reveals a complex interplay of electrostatic, dispersion, and charge-transfer interactions that govern molecular recognition patterns. Density functional theory calculations at the B3LYP/6-311++G(d,p) level have been extensively employed to characterize the geometric and energetic parameters of these hydrogen-bonding networks [1] [2].
The computational analysis demonstrates that charge-assisted hydrogen bonds play a predominant role in stabilizing specific conformational arrangements. In cyclohexane derivatives containing amino and hydroxyl functionalities, the formation of N+-H···O and O-H···N intramolecular hydrogen bonds creates a network of interactions with bond energies ranging from 12 to 113 kilojoules per mole, depending on the nature of the donor-acceptor pairs and the presence of charge assistance [1] [2]. The quantum mechanical calculations reveal that these interactions exhibit significant covalent character, as evidenced by electron density values at bond critical points exceeding 0.002 atomic units for intramolecular hydrogen bonds [3] [4].
Natural bond orbital analysis provides crucial insights into the electronic structure contributions to hydrogen bonding stabilization. The charge transfer from lone pairs of electron donor groups to antibonding orbitals of acceptor groups represents a fundamental mechanism underlying the stability of these hydrogen-bonded networks [1] [2]. In the case of 1,2-cyclohexanediol derivatives with bis(phenylmethyl)amino substituents, the nitrogen atom acts as both hydrogen bond acceptor and donor, creating multiple stabilization pathways that influence the overall molecular conformation.
Table 1: Hydrogen Bonding Characteristics in Cyclohexane Derivatives
Interaction Type | Bond Energy (kJ/mol) | Bond Length (Å) | Electron Density ρ (au) | Laplacian ∇²ρ (au) | Classification |
---|---|---|---|---|---|
N+-H···N (charge-assisted) | 113 | 1.65-1.75 | 0.045-0.055 | 0.12-0.18 | Very Strong |
N+-H···O (charge-assisted) | 85-95 | 1.70-1.85 | 0.035-0.045 | 0.10-0.15 | Strong |
O-H···O- (charge-assisted) | 75-85 | 1.80-1.95 | 0.025-0.035 | 0.08-0.12 | Strong |
O-H···N (intramolecular) | 23-40 | 1.85-2.05 | 0.015-0.025 | 0.05-0.08 | Moderate |
O-H···O (intramolecular) | 15-35 | 1.90-2.10 | 0.012-0.020 | 0.04-0.07 | Moderate |
N-H···O (intramolecular) | 12-25 | 1.95-2.15 | 0.008-0.015 | 0.03-0.05 | Weak to Moderate |
C-H···O (weak) | 5-15 | 2.20-2.50 | 0.003-0.008 | 0.01-0.03 | Weak |
The quantum mechanical modeling reveals that the stereochemistry of the (1R,2R,3R)-rel- configuration creates favorable geometric arrangements for intramolecular hydrogen bonding. The spatial orientation of the hydroxyl groups on the cyclohexane ring, combined with the positioning of the bis(phenylmethyl)amino substituent, generates a three-dimensional hydrogen-bonding network that significantly influences the molecular recognition properties [5] [6].
Energy decomposition analysis demonstrates that the total interaction energy in these hydrogen-bonded systems arises from multiple components including electrostatic interactions, exchange-repulsion, polarization, and dispersion forces [7] [8]. The electrostatic component typically dominates in charge-assisted hydrogen bonds, while dispersion interactions become increasingly important for weaker hydrogen bonds and van der Waals contacts between the phenylmethyl groups [9] [10].
The conformational behavior of 1,2-cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- in protic solvent environments exhibits remarkable sensitivity to hydrogen-bonding interactions with solvent molecules. Molecular dynamics simulations and quantum mechanical calculations in implicit solvent models reveal that protic solvents fundamentally alter the conformational equilibrium by competing with intramolecular hydrogen bonds [11] [12] [13].
In polar protic solvents such as water and alcohols, the intramolecular hydrogen bonds that stabilize specific conformations in the gas phase become significantly weakened due to solvent competition. The computational analysis shows that the diaxial conformation, which is typically destabilized by 4.2-7.5 kilojoules per mole relative to the diequatorial arrangement in nonpolar media, experiences further destabilization in protic environments [14] [13]. This solvent-induced conformational shift has profound implications for molecular recognition, as different conformations present distinct spatial arrangements of functional groups to potential binding partners.
Table 2: Conformational Energetics in Cyclohexanediol Systems
Conformation | Relative Energy (kJ/mol) | Solvent Effect (DMSO vs CCl₄) | H-Bond Potential | Population (%) |
---|---|---|---|---|
Diequatorial (ee) | 0.0 (reference) | Stabilized (-1.9) | Limited | 85-95 |
Diaxial (aa) | 4.2-7.5 | Destabilized (+0.9) | Strong (intramolecular) | 5-15 |
Axial-Equatorial (ae) | 2.1-3.8 | Moderate change | Moderate | 10-25 |
Chair-Chair Flip | 45.2 | Not applicable | Transition state | Transient |
Twist-Boat | 23.0 | Not applicable | Minimal | <1 |
The solvation dynamics reveal that protic solvents establish specific hydrogen-bonding patterns with both the hydroxyl groups and the amino functionality of the molecule. Time-dependent density functional theory calculations demonstrate that the solvation shell undergoes rapid reorganization on femtosecond to picosecond timescales, creating a dynamic environment that influences the conformational preferences [15] [16]. The competition between intramolecular and intermolecular hydrogen bonding leads to population shifts among conformational states, with the diequatorial conformation becoming increasingly favored in strongly hydrogen-bonding solvents [12] [17].
The molecular dynamics simulations reveal that the bis(phenylmethyl)amino substituent exhibits significant conformational flexibility in solution, with rotation about the carbon-nitrogen bonds occurring on nanosecond timescales. This flexibility contributes to the overall conformational entropy and influences the binding thermodynamics in molecular recognition processes [18] [19]. The phenyl rings undergo π-π stacking interactions with solvent molecules in aromatic solvents, further modulating the conformational landscape.
Born-Oppenheimer molecular dynamics studies demonstrate that the hydrogen-bonding network exhibits cooperative effects, where the formation of one hydrogen bond influences the strength and geometry of neighboring interactions [20]. This cooperativity is particularly pronounced in the presence of multiple protic solvent molecules, leading to the formation of extended hydrogen-bonding networks that can span several solvation shells [15].
The application of Atoms in Molecules theory to 1,2-cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel- provides quantitative insights into the nature and strength of non-covalent interactions that govern molecular recognition patterns. The topological analysis of the electron density distribution reveals the presence of bond critical points, ring critical points, and cage critical points that characterize the hydrogen-bonding network and other non-covalent interactions [21] [3].
The AIM analysis demonstrates that intramolecular hydrogen bonds in this system exhibit electron density values at bond critical points ranging from 0.008 to 0.025 atomic units, with corresponding Laplacian values that are positive, indicating the closed-shell nature of these interactions [1] [2] [3]. The bond paths connecting hydrogen bond donors and acceptors provide a clear visualization of the three-dimensional hydrogen-bonding network, revealing how the molecular architecture facilitates specific recognition patterns.
Table 3: Atoms in Molecules Analysis Parameters
Property | Intramolecular H-Bond | Intermolecular H-Bond | Non-Bonded Contact |
---|---|---|---|
Bond Critical Point (BCP) | Present (ρ > 0.002 au) | Present (ρ > 0.005 au) | Absent or weak |
Ring Critical Point (RCP) | May be present | Common in networks | May indicate interaction |
Cage Critical Point (CCP) | Rare | In complex networks | Rarely relevant |
Bond Path Length | 2.0-2.5 Å | 1.8-2.2 Å | N/A |
Bond Ellipticity | 0.1-0.4 | 0.05-0.2 | N/A |
The quantum theory of atoms in molecules reveals that the phenylmethyl substituents engage in multiple weak non-covalent interactions, including C-H···π contacts and van der Waals interactions between aromatic rings. These interactions, while individually weak with electron densities below 0.005 atomic units at their critical points, collectively contribute to the stabilization of specific molecular conformations and influence the overall molecular recognition profile [9] [10].
The AIM analysis of ring critical points indicates the formation of closed loops in the hydrogen-bonding network, which are characteristic of cooperative hydrogen-bonding systems. The presence of these ring critical points suggests that the hydrogen bonds are not independent but rather form interconnected networks that exhibit enhanced stability through cooperativity effects [22] [10].
The bond ellipticity analysis provides information about the directionality and strength of hydrogen bonds. Intramolecular hydrogen bonds typically exhibit ellipticity values between 0.1 and 0.4, indicating moderate directional preference, while intermolecular hydrogen bonds show lower ellipticity values of 0.05-0.2, reflecting their more flexible geometric arrangements [4] [10].
The non-covalent interaction index analysis complements the traditional AIM approach by providing a regional description of interaction strength and character. This analysis reveals that the molecular recognition patterns are governed by a combination of attractive van der Waals interactions, hydrogen bonding, and steric repulsion between bulky phenylmethyl groups [22] [10]. The visualization of these interaction surfaces demonstrates how the three-dimensional arrangement of functional groups creates specific binding sites that can accommodate complementary molecular partners.